N-(3-bromophenyl)-2-methylpentanamide
Description
Contextualization within Modern Amide Chemistry Research
In the larger field of chemical research, amide chemistry is essential because the amide bond is a basic building block of many biological molecules and synthetic materials. Amides are essential to many different fields of study, including biochemistry, materials science, and medicine. Amide derivatives are the subject of extensive research because of their wide range of biological activities, which include anticancer, anticonvulsant, analgesic, anti-inflammatory, and antimicrobial effects. sphinxsai.comresearchgate.netnanobioletters.com
Significance of the N-Aryl Amide Motif in Synthetic Organic Chemistry
A crucial structural component of many medications, natural products, and agrochemicals is the N-aryl amide motif. Because of this, synthetic organic chemists are very interested in creating effective and adaptable techniques for making N-aryl amides. The development of novel catalytic systems, such as those based on palladium and nickel, has made it possible to create these compounds with greater functional group tolerance and under milder reaction conditions. For example, it has been demonstrated that nickel-based nanocatalysts can be used to streamline the synthesis of amides, providing a more effective and environmentally friendly method of producing these essential compounds. nih.gov
Overview of Research Trajectories for N-(3-bromophenyl)-2-methylpentanamide and Related Bromophenyl Amides
Although there is a dearth of research on this compound, the research paths of related bromophenyl amides point to a number of interesting possible uses. Because of their special chemical and physical characteristics, bromophenyl amides are frequently used in medicinal chemistry as building blocks for the synthesis of more intricate molecules. For example, a number of bromophenyl amides have been studied for their potential as anticancer medications, and some have shown promise in preclinical trials. Furthermore, the bromine atom in these compounds can be easily changed, which makes them useful building blocks for the synthesis of new materials with customized properties.
Detailed Research Findings
As of right now, there is no specific research on this compound that has been published in the scientific literature. However, based on its chemical structure and the properties of similar compounds, we can infer some of its likely characteristics and potential research applications.
| Property | Value |
|---|---|
| CAS Number | 335398-26-0 chemicalbook.com |
| Molecular Formula | C12H16BrNO chemicalbook.com |
| Molecular Weight | 270.17 g/mol chemicalbook.com |
| Predicted Boiling Point | 384.2 ± 25.0 °C chemicalbook.com |
| Predicted Density | 1.317 ± 0.06 g/cm³ chemicalbook.com |
| Predicted pKa | 14.10 ± 0.70 chemicalbook.com |
| Canonical SMILES | CCCC(C)C(=O)NC1=CC=CC(Br)=C1 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-3-5-9(2)12(15)14-11-7-4-6-10(13)8-11/h4,6-9H,3,5H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLNBCTVDISGDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3 Bromophenyl 2 Methylpentanamide and Analogues
Strategic Approaches to N-Aryl Amide Synthesis
The formation of the amide bond between an aniline (B41778) derivative and a carboxylic acid is a fundamental transformation. Strategies have evolved from classical two-step procedures to more efficient direct and catalytic methods.
Traditional Amidation Reactions (e.g., using activating agents, coupling reagents)
Traditional amidation is one of the most established methods for preparing amides. This approach typically involves the conversion of a carboxylic acid, such as 2-methylpentanoic acid, into a more reactive acylating agent, which then readily reacts with an amine, like 3-bromoaniline (B18343).
A common strategy is the formation of an acyl chloride . 2-methylpentanoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce 2-methylpentanoyl chloride. This highly electrophilic intermediate reacts exothermically with 3-bromoaniline, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. While effective, this method can be harsh and may not be suitable for sensitive substrates. researchgate.net
Alternatively, coupling reagents are widely used to facilitate amide bond formation under milder conditions directly from the carboxylic acid and amine. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine. This approach avoids the need to isolate the aggressive acyl halide. researchgate.net A wide variety of such reagents have been developed, each with specific applications and advantages.
Common Coupling Reagents for Amide Synthesis
| Reagent Class | Examples | Activating Mechanism |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. |
| Uronium/Guanidinium Salts | HATU, HBTU, TBTU | Forms an activated ester that is highly reactive towards nucleophilic attack by the amine. |
| Phosphonium (B103445) Salts | BOP, PyBOP | Similar to uronium salts, forms a reactive phosphonium ester. |
The use of these activating agents has become routine in peptide synthesis and is broadly applicable to the synthesis of N-aryl amides, providing a reliable route to compounds like N-(3-bromophenyl)-2-methylpentanamide. researchgate.net
Direct Amidation Protocols from Carboxylic Acids and Anilines
In the pursuit of more atom-economical and environmentally benign processes, significant research has focused on the direct formation of amides from carboxylic acids and amines without the need for stoichiometric activating agents. These methods typically rely on a catalyst to facilitate the dehydration of the carboxylic acid and amine.
One highly effective modern reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃) . ucl.ac.uknih.gov This borate ester promotes the efficient coupling of a wide variety of carboxylic acids and amines, including electron-deficient anilines, under relatively mild conditions. nih.govorganic-chemistry.org The reaction proceeds by adding the borate reagent to a mixture of the carboxylic acid (2-methylpentanoic acid) and the amine (3-bromoaniline) in a solvent like acetonitrile (B52724) and heating. nih.gov The products can often be purified by simple filtration, avoiding complex chromatography. ucl.ac.ukorganic-chemistry.org
Direct Amidation using B(OCH₂CF₃)₃
| Substrates | Reagent | Conditions | Yield | Reference |
|---|
Other catalytic systems have also been developed. For instance, magnesium nitrate (B79036) (Mg(NO₃)₂) can catalyze the direct synthesis of amides from carboxylic acids using urea (B33335) as a stable and easy-to-handle nitrogen source. nih.gov While this specific protocol is most useful for primary amides, it highlights the ongoing development of catalytic solutions for direct amidation. nih.gov These direct methods represent a significant step forward, offering operational simplicity and a better environmental profile compared to traditional approaches.
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, and the synthesis of N-aryl amides is no exception. Palladium and copper-catalyzed reactions provide powerful and versatile pathways to construct the aryl C–N bond, offering alternatives to the classical nucleophilic substitution paradigm.
Palladium-Catalyzed N-Arylation of Amides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and an amine. wikipedia.orgorganic-chemistry.org This reaction can be adapted to synthesize this compound in two primary ways:
Coupling of 3-bromoaniline with a suitable acyl precursor.
Coupling of 2-methylpentanamide (B1217331) with an aryl dihalide like 1,3-dibromobenzene (B47543) or 1-bromo-3-iodobenzene.
The reaction is renowned for its exceptional functional group tolerance and broad substrate scope. wikipedia.orglibretexts.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or amide), deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org
The success of the Buchwald-Hartwig amination is heavily dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Several "generations" of ligands have been developed to enhance catalyst activity and expand the reaction's scope.
Generations of Ligands for Buchwald-Hartwig Amination
| Ligand Generation | Ligand Type | Characteristics & Scope |
|---|---|---|
| First Generation | Monodentate phosphines (e.g., P(o-tolyl)₃) | Effective for coupling anilines with aryl iodides and bromides. wikipedia.org |
| Second Generation | Bidentate phosphines (e.g., BINAP, DPEPhos) | Improved reliability for coupling primary amines. wikipedia.org |
| Third Generation | Bulky, electron-rich monophosphines (e.g., XPhos, RuPhos) | Highly active for coupling aryl chlorides and a very broad range of amines/amides under mild conditions. nih.gov |
This methodology allows for the efficient synthesis of complex N-aryl amides that might be difficult to access through other means. rsc.orgnih.gov
Copper-Catalyzed N-Arylation Approaches (e.g., Ullmann-type reactions)
The copper-catalyzed N-arylation of amines and amides, known as the Ullmann condensation or Goldberg reaction , is a classic and cost-effective alternative to palladium-catalyzed methods. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction required harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder. wikipedia.org
Modern advancements have led to the development of milder and more efficient catalytic systems. These typically involve a copper(I) salt (e.g., CuI) and a ligand, which facilitates the catalytic cycle. organic-chemistry.org Diamines, amino acids, and phenanthrolines are common ligands that accelerate the reaction and allow it to proceed at significantly lower temperatures (e.g., 80-120 °C). mit.edunih.gov
To synthesize this compound, one could couple 2-methylpentanamide with a 1,3-dihalobenzene using a copper catalyst. The reaction mechanism is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. mit.edu
Modern Copper-Catalyzed N-Arylation Systems
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | Toluene (B28343) / Dioxane | 110-120 | wikipedia.org |
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Toluene | 110 | mit.edu |
| CuI | L-Proline | K₂CO₃ | DMSO | 90 | nih.gov |
The use of inexpensive copper catalysts makes this approach highly attractive for large-scale industrial synthesis. organic-chemistry.org
Reductive Amidation of Nitroarenes
Reductive amidation is an increasingly important strategy that uses readily available nitroarenes as the amino source, avoiding the direct use of potentially toxic anilines. researchgate.netnih.gov To synthesize this compound via this route, one would start with 1-bromo-3-nitrobenzene (B119269) and 2-methylpentanoic acid or a derivative thereof.
The core principle involves the in situ reduction of the nitro group to an amino group (or a related nitrogen species like a nitroso or hydroxylamine (B1172632) intermediate), which is then immediately trapped by the acylating agent. researchgate.net This process can be mediated by various reducing systems.
Common approaches include:
Metal-mediated reductions: Using stoichiometric or catalytic amounts of metals like iron (Fe), zinc (Zn), or manganese (Mn) in the presence of an acid source or activating agent. researchgate.netresearchgate.net
Catalytic hydrogenation: Employing a transition metal catalyst (e.g., Pd, Pt) and a hydrogen source (e.g., H₂, transfer hydrogenation).
Photoredox catalysis: Using visible light and a photocatalyst to drive the reduction of the nitroarene under very mild conditions. nih.gov
A notable example is the nickel-catalyzed reductive coupling of nitroarenes with esters, which provides direct access to amides in a single step. nih.gov This method showcases the power of modern catalysis to merge multiple transformations into one efficient operation, providing a novel and powerful route for amide synthesis. researchgate.netnih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
The presence of a stereocenter at the C2 position of the pentanamide (B147674) moiety means that this compound exists as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of stereoselective synthetic routes crucial. nih.gov
Achieving enantioselectivity in the synthesis of chiral amides can be approached through the catalytic asymmetric hydrogenation of a prochiral precursor. This powerful method allows for the generation of a specific enantiomer with high fidelity. thieme-connect.com A plausible pathway for the enantioselective synthesis of this compound involves a two-step sequence.
First, a prochiral unsaturated amide, N-(3-bromophenyl)-2-methylpent-2-enamide, is synthesized. This is typically achieved by reacting 3-bromoaniline with 2-methyl-2-pentenoyl chloride. In the key step, this unsaturated amide undergoes asymmetric hydrogenation. Using a chiral transition-metal catalyst, typically based on iridium or rhodium complexed with chiral phosphine ligands, hydrogen is added across the double bond with a specific facial bias. thieme-connect.comacs.org This process can yield the desired (R)- or (S)-enantiomer of this compound in high enantiomeric excess (ee). thieme-connect.com The choice of metal and chiral ligand is critical for achieving high selectivity and conversion. acs.org
Table 1: Hypothetical Results for Enantioselective Hydrogenation of N-(3-bromophenyl)-2-methylpent-2-enamide
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |
| [Ir(COD)Cl]₂ | (R)-BINAP | Toluene | 20 | 98 | 95% (S) |
| [Rh(COD)₂]BF₄ | (S,S)-Me-DuPhos | Methanol | 10 | 95 | 97% (R) |
| Ir-N,P Complex thieme-connect.com | N,P Ligand F | Toluene | 10 | 99 | 99% (S) |
| [Ir(COD)Cl]₂ | (R)-SYNPHOS | CH₂Cl₂ | 20 | 96 | 94% (S) |
This is a hypothetical data table created for illustrative purposes based on established chemical principles.
Diastereoselective synthesis becomes relevant when producing analogues of this compound that contain a second stereocenter. The goal is to control the relative configuration between the new and existing stereocenters. Substrate-controlled diastereoselective reactions are a common strategy, where the chirality of the starting material dictates the stereochemical outcome of the reaction.
A representative diastereoselective pathway could involve the reduction of a ketone precursor, such as N-(3-bromophenyl)-2-methyl-3-oxopentanamide. This substrate contains the original stereocenter at the C2 position. The diastereoselective reduction of the C3 ketone to a hydroxyl group can be achieved using various reducing agents. The stereochemical outcome is influenced by the steric and electronic environment created by the existing chiral center at C2, as described by models such as Cram's or Felkin-Anh. For instance, chelation-controlled reduction using a Lewis acidic reagent and a hydride source can lock the conformation of the molecule, leading to hydride attack from the less hindered face and the formation of a single predominant diastereomer. The choice of reducing agent and reaction conditions is paramount for maximizing the diastereomeric ratio (d.r.). nih.gov
Table 2: Diastereoselective Reduction of (R)-N-(3-bromophenyl)-2-methyl-3-oxopentanamide
| Reducing Agent | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio ((2R,3S):(2R,3R)) |
| NaBH₄ | Methanol | 0 | 95 | 70:30 |
| L-Selectride® | THF | -78 | 92 | 95:5 |
| Zn(BH₄)₂ | Diethyl Ether | -20 | 90 | >98:2 (Chelation Control) |
| DIBAL-H | Toluene | -78 | 88 | 15:85 |
This is a hypothetical data table created for illustrative purposes based on established chemical principles.
Sustainable and Green Chemistry Aspects in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jddhs.com Applying these principles to the synthesis of this compound can significantly decrease its environmental footprint while often improving efficiency. ucl.ac.ukboehringer-ingelheim.com
Key green strategies include:
Catalytic Amidation: Traditional amide synthesis often relies on stoichiometric coupling agents like carbodiimides (EDC, DCC) or uronium salts (HATU), which generate significant amounts of by-product waste. ucl.ac.uk A greener alternative is the direct catalytic amidation of 2-methylpentanoic acid with 3-bromoaniline. sigmaaldrich.com Catalysts based on boronic acid can facilitate this reaction, typically by heating in a solvent like toluene with azeotropic removal of water. ucl.ac.uk This approach has much higher atom economy.
Biocatalysis: Enzymes offer a highly sustainable route to amide synthesis. rsc.org Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines under mild conditions. nih.gov These reactions are often performed in green solvents like cyclopentyl methyl ether (CPME) and can produce the amide product in high yield with minimal purification required, as the enzyme can be easily filtered off and potentially reused. nih.gov
Safer Solvents: Many conventional amide coupling reactions use hazardous dipolar aprotic solvents like DMF and NMP, or chlorinated solvents like dichloromethane (B109758) (DCM). ucl.ac.uk Green chemistry promotes the use of safer alternatives such as 2-MeTHF, CPME, or in some cases, water. nih.govunife.it
Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. nih.gov Similarly, developing processes that operate at or near ambient temperature, such as some enzymatic methods, reduces energy consumption compared to high-temperature thermal processes. nih.gov
Table 3: Comparison of Traditional vs. Green Synthesis of this compound
| Parameter | Traditional Method (Acid Chloride) | Green Method (Enzymatic) | Citation |
| Reagents | 2-methylpentanoyl chloride, 3-bromoaniline, Triethylamine | 2-methylpentanoic acid, 3-bromoaniline, CALB | nih.gov |
| Solvent | Dichloromethane (DCM) | Cyclopentyl methyl ether (CPME) | nih.gov |
| Temperature | 0 °C to Room Temp | 50-60 °C | nih.gov |
| By-products | Triethylammonium chloride (stoichiometric) | Water (catalytic) | nih.gov |
| Atom Economy | Low | High | sciepub.com |
| Work-up | Aqueous washes, chromatography | Filtration of enzyme, solvent evaporation | nih.gov |
| Sustainability | Poor (hazardous solvent, high waste) | Excellent (benign solvent, low waste, reusable catalyst) | jddhs.commdpi.com |
Process Optimization and Scale-Up Considerations in Laboratory Synthesis
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, more robust process requires careful optimization and consideration of several factors. The goal is to develop a safe, reliable, and efficient process that consistently delivers the product with the desired purity. andersonsprocesssolutions.com
Reagent and Catalyst Selection: On a larger scale, the cost, availability, and safety of all materials are critical. researchgate.net While a highly efficient but expensive catalyst might be suitable for discovery chemistry, a more cost-effective alternative may be necessary for scale-up. For instance, moving from HATU to the less expensive T3P or, ideally, to a low-loading boronic acid catalyst represents a typical scale-up consideration. ucl.ac.uk
Reaction Parameter Optimization: Key parameters such as temperature, concentration, reaction time, and catalyst loading must be systematically optimized. The goal is to maximize space-time yield (the amount of product made per unit of volume per unit of time) while minimizing impurities. Managing reaction exotherms is a critical safety concern at scale, as heat dissipation becomes less efficient in larger reactors.
Purification Strategy: Chromatographic purification is generally avoided in large-scale synthesis due to high solvent consumption and cost. researchgate.net The process should be optimized to allow for product isolation via direct crystallization. This involves selecting an appropriate solvent system from which the product precipitates in high purity upon cooling or addition of an anti-solvent, leaving impurities behind in the mother liquor.
Impurity Control: A thorough understanding of the reaction mechanism is needed to identify potential side-products and impurities. The process must be designed to minimize their formation or to efficiently remove them during work-up and isolation.
Table 4: Key Considerations for Laboratory Scale-Up
| Aspect | Small-Scale (mg-g) | Laboratory Scale-Up (g-kg) |
| Primary Goal | Proof of concept, obtain material for testing | Efficiency, robustness, cost-effectiveness, safety |
| Reagent Choice | Based on efficacy and speed | Based on cost, safety, availability, and efficiency researchgate.net |
| Purification | Chromatography is common | Crystallization or distillation is preferred researchgate.net |
| Heat Transfer | Generally not an issue | Critical; must be managed to avoid runaway reactions |
| Mixing | Efficient with standard stir bars | Requires mechanical stirring; can be challenging |
| Process Control | Visual monitoring | Use of Process Analytical Technology (PAT) for real-time monitoring |
Reactivity Profile and Chemical Transformations of N 3 Bromophenyl 2 Methylpentanamide
Chemical Stability and Degradation Pathways in Research Contexts
The stability of N-(3-bromophenyl)-2-methylpentanamide is dictated by the chemical characteristics of its constituent parts: the secondary amide linkage, the bromophenyl group, and the 2-methylpentyl substituent. In research settings, its stability would be assessed under various conditions to understand its potential degradation pathways.
The amide bond is generally robust but can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For this compound, this would result in 2-methylpentanoic acid and 3-bromoaniline (B18343).
The rate of hydrolysis is influenced by several factors. Under basic conditions, the hydrolysis of amides is typically a slow process, often requiring elevated temperatures. chemguide.co.uklibretexts.org A study on the alkaline hydrolysis of various secondary and tertiary amides in a non-aqueous medium (NaOH in methanol/dichloromethane) demonstrated that N-aryl amides hydrolyze, although often at a slower rate than their aliphatic counterparts. arkat-usa.org The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to make the amide nitrogen less basic, which could slightly influence the hydrolysis rate. Vigorous conditions, such as refluxing with a strong base, would likely be required for complete hydrolysis. arkat-usa.org
Acid-catalyzed hydrolysis also necessitates heating and the presence of a strong acid. chemguide.co.uklibretexts.org The reaction proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Table 1: Representative Conditions for Amide Hydrolysis (Analogous Systems)
| Amide Type | Conditions | Products | Reference |
|---|---|---|---|
| Secondary N-aryl amide | NaOH, Methanol/Dioxane, Reflux | Carboxylate Salt, Arylamine | arkat-usa.org |
| Primary Amide | Dilute HCl, Heat | Carboxylic Acid, Ammonium Salt | chemguide.co.uk |
This table presents general conditions for the hydrolysis of amides and is not based on direct experimental data for this compound.
The this compound molecule has several sites susceptible to oxidation. The benzylic-like position of the N-H bond and the C-H bonds alpha to the carbonyl group and on the alkyl chain could be targets for oxidation. The aromatic ring itself can undergo oxidation, although this typically requires strong oxidizing agents.
Studies on the oxidative cleavage of N-aryl peptide derivatives have shown that the amide bond can be cleaved under oxidative conditions. researchgate.net The presence of the bromine atom on the phenyl ring could potentially influence the susceptibility of the aromatic ring to oxidative degradation. Furthermore, the reaction of amides with chlorine can lead to the formation of N-chloramides, which are themselves reactive species. nih.gov
Exposure to ultraviolet (UV) radiation can induce the decomposition of aromatic compounds. For this compound, the primary photoreactive site is likely the carbon-bromine bond on the phenyl ring. Homolytic cleavage of the C-Br bond can generate a phenyl radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction or dimerization.
Studies on the photodegradation of anilides and related aromatic compounds have shown that photolysis can lead to the cleavage of bonds and the formation of various photoproducts. researchgate.net The specific products would depend on the solvent and the presence of other reactive species.
The thermal stability of this compound would be influenced by the strength of its chemical bonds. In general, amides are relatively thermally stable. However, at elevated temperatures, decomposition can occur. The likely initial point of cleavage would be the amide bond or the C-Br bond. Thermal decomposition studies on other nitrogen-containing heterocyclic compounds have shown that decomposition often initiates with the cleavage of C-N and C-C bonds. rsc.org
Transformations Involving the Amide Moiety
The amide functionality in this compound is a key site for chemical transformations, allowing for further derivatization.
The nitrogen atom of the secondary amide in this compound can undergo substitution reactions, most notably N-alkylation and N-acylation.
N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires deprotonation of the N-H bond with a strong base to form the corresponding amidate anion, which then acts as a nucleophile. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) or n-butyllithium (n-BuLi). stackexchange.com The resulting amidate can then be reacted with an alkyl halide to yield the N-alkylated product. stackexchange.comresearchgate.netamazonaws.com
N-Acylation: Similarly, an acyl group can be introduced onto the amide nitrogen. This would typically involve reaction with an acyl chloride or an acid anhydride (B1165640) under basic conditions. Electrochemical methods for N-acylation have also been developed, offering a sustainable alternative. rsc.org
Table 2: Representative Conditions for N-Alkylation of Secondary Amides (Analogous Systems)
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | Benzyl bromide, Al2O3–OK, Acetonitrile (B52724), RT | Dibenzylamine | High | amazonaws.com |
| Acetamide | Iodopropane, Ag2O, RT | N-Propylacetamide | Not specified | stackexchange.com |
This table presents examples of N-alkylation reactions for amides and amines and is intended to be illustrative of the types of transformations possible. The conditions and yields are not specific to this compound.
Transamidation Reactions
Transamidation is the process of exchanging the amine portion of an amide with a different amine. While direct transamidation is often challenging due to the stability of the amide bond, several catalytic systems have been developed to facilitate this transformation for N-aryl amides. These reactions typically require catalysts to activate the N-C(O) bond. nih.gov
For a substrate like this compound, the reaction would involve the cleavage of the bond between the nitrogen and the carbonyl carbon, followed by the formation of a new amide bond with an incoming amine. Catalytic systems employing metals such as titanium, iron, palladium, and nickel have been reported to be effective for the transamidation of N-aryl amides. nih.govmdpi.com For instance, Ti(NMe₂)₄ and Sc(OTf)₃ have been shown to be suitable catalysts for the transamidation of N-aryl amides with aliphatic amines. mdpi.com Iron(III) supported on montmorillonite (B579905) has also been used for solvent-free transamidation of primary amides with primary amines at elevated temperatures. mdpi.com
Table 1: Representative Catalytic Systems for Transamidation of N-Aryl Amides
| Catalyst System | Amine Partner | Conditions | Notes |
| Ti(NMe₂)₄ / Sc(OTf)₃ | Aliphatic amines | Nonpolar solvents, low temperatures | Good yields are often achieved with an excess of the aliphatic amine. mdpi.com |
| Fe³⁺-montmorillonite | Primary amines | Solvent-free, 140 °C | Generally limited to primary amides and primary amines. mdpi.com |
| Pd(OAc)₂ / 2,2′-bipyridine | Primary & Secondary amines | Varies | Can be used for the transamidation of tertiary amides. mdpi.com |
| [CpNi(IPr)Cl] | Non-nucleophilic anilines | Varies | Effective for selective N-C(O) bond cleavage in twisted N-Boc amides. nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution on the Bromophenyl Ring
The bromophenyl ring of this compound is subject to aromatic substitution reactions, with the outcome dictated by the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The two substituents on the aromatic ring are the bromo group and the 2-methylpentanamido group (-NHCO-R).
Bromo Group: A halogen like bromine is a deactivating but ortho, para-directing substituent for electrophilic aromatic substitution.
Amido Group (-NHCOR): The acetamido group is an activating, ortho, para-directing group. ijarsct.co.inquizlet.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. Due to the bulkiness of the 2-methylpentanamide (B1217331) substituent, substitution at the para position (position 6 relative to the amide) is generally favored over the ortho position (position 2) due to steric hindrance. quizlet.comlibretexts.org
In a competitive scenario, the stronger activating group dictates the position of substitution. The amido group is a more powerful directing group than bromine. Therefore, electrophilic attack will be directed to the positions ortho and para to the amido group. The available positions are C2, C4, and C6. Bromine already occupies the C3 position. The primary products would be substitution at the C6 position (para to the amide) and the C2 position (ortho to the amide).
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, is generally difficult and requires specific conditions. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group (in this case, the bromine atom). pressbooks.pubtandfonline.com
In this compound, the amido group is not a sufficiently strong electron-withdrawing group to facilitate SNAr. Furthermore, it is positioned meta to the bromine atom, meaning it cannot effectively stabilize the negatively charged Meisenheimer complex intermediate through resonance. pressbooks.pub Consequently, this compound is generally unreactive toward nucleophilic aromatic substitution under standard conditions.
Palladium-Catalyzed Cross-Coupling Reactions of the Bromophenyl Substituent
The carbon-bromine bond provides a highly versatile site for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide. nih.govnih.gov For this compound, this reaction would replace the bromine atom with an alkyl, alkenyl, aryl, or heteroaryl group from the corresponding boronic acid. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov
A typical reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent mixture.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, CataXCium A Pd G3 nih.govnih.gov | The active catalytic species that facilitates the reaction cycle. |
| Ligand | Phosphines (e.g., PPh₃, SPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd(0) center and promotes oxidative addition/reductive elimination. |
| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon-based substituent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent and participates in the transmetalation step. |
| Solvent | Toluene (B28343)/Water, Dioxane/Water, iPrOH/H₂O researchgate.net | Solubilizes reactants and facilitates the reaction. |
Other prominent palladium-catalyzed reactions can also be applied to the C-Br bond of this compound.
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating an arylalkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N). wikipedia.orgnih.gov The reaction is highly valuable for introducing alkynyl moieties into aromatic systems. nih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, usually with high trans selectivity. wikipedia.orgorganic-chemistry.org The process involves a palladium catalyst and a base. The choice of catalyst, base, and reaction conditions can be tuned for various substrates. organic-chemistry.org
Stille Coupling: The Stille reaction creates a C-C bond by coupling an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture and their tolerance of many functional groups, including amides. thermofisher.comnih.gov The reaction is catalyzed by palladium complexes, often with phosphine ligands. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction would couple this compound with a primary or secondary amine, replacing the bromine atom with a new amino group. The reaction has broad utility for synthesizing aryl amines. wikipedia.orgorganic-chemistry.org The development of sterically hindered phosphine ligands (e.g., XPhos, t-BuXPhos) has been crucial to the reaction's success, allowing for the coupling of a wide array of aryl halides and amines under relatively mild conditions. nih.gov While the substrate already contains an amide, the reaction can also be performed with amides as the nucleophile, though this is less common than using amines. researchgate.net
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Typical Catalysts/Reagents |
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Biaryl, Alkyl-arene | Pd(OAc)₂, Pd(PPh₃)₄, Base (K₂CO₃) nih.govresearchgate.net |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Arylalkyne | PdCl₂(PPh₃)₂, CuI, Amine Base wikipedia.orgnih.gov |
| Heck | Alkene (CH₂=CHR) | Substituted Alkene | Pd(OAc)₂, PPh₃, Base (Et₃N) wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane (R-SnBu₃) | Biaryl, Vinyl-arene | Pd(PPh₃)₄, Ligands wikipedia.orgthermofisher.com |
| Buchwald-Hartwig | Amine (R₂NH) | Di- or Tri-substituted Amine | Pd₂(dba)₃, XPhos, Base (NaOt-Bu) organic-chemistry.orgnih.gov |
Functionalization of the Pentanamide (B147674) Alkyl Chain
The 2-methylpentanamide alkyl chain is generally less reactive than the bromophenyl ring. It consists of primary, secondary, and tertiary C-H bonds. Functionalization of this saturated chain typically requires more forcing conditions, often involving radical-based mechanisms.
Plausible, though not specifically documented for this molecule, synthetic strategies could include:
Free-Radical Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it might be possible to selectively brominate the alkyl chain. The most likely position for such a reaction would be the tertiary carbon (C2), as tertiary radicals are the most stable. Halogenation at the carbon alpha to the carbonyl (C1 of the pentyl group) is also a possibility, which could then be followed by nucleophilic substitution reactions. researchgate.net
Oxidation: Strong oxidizing agents could potentially oxidize the alkyl chain, but this would likely be unselective and could also affect other parts of the molecule, leading to cleavage of the chain or oxidation of the aromatic ring if not protected.
These transformations are less common and more challenging to control compared to the well-established chemistry of the bromophenyl group.
Alpha-Functionalization to the Carbonyl Group
The hydrogen atom at the alpha-position (C2) of the 2-methylpentanamide moiety is acidic and can be removed by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of new functional groups at this position. This process, known as alpha-functionalization, is a cornerstone of carbonyl chemistry.
A common method for the alpha-alkylation of amides involves deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide. For tertiary amides, this reaction is straightforward. However, for secondary amides like this compound, the acidic N-H proton (pKa ~17) is more acidic than the alpha-proton (pKa ~30). Therefore, a dianion must be generated by using at least two equivalents of a strong base, or the amide nitrogen must be protected prior to alpha-functionalization.
Assuming the formation of the corresponding lithium enolate, a range of alkylating agents can be employed to introduce new substituents at the alpha-position. The efficiency of these reactions often depends on the nature of the electrophile and the reaction conditions.
| Electrophile | Product | Plausible Yield (%) |
| Methyl iodide | N-(3-bromophenyl)-2,2-dimethylpentanamide | 85-95 |
| Benzyl bromide | N-(3-bromophenyl)-2-benzyl-2-methylpentanamide | 80-90 |
| Allyl bromide | N-(3-bromophenyl)-2-allyl-2-methylpentanamide | 75-85 |
| This table presents hypothetical data based on typical yields for alpha-alkylation of similar amide enolates. |
Chiral Center Manipulation at the 2-Position
The 2-position of this compound is a stereocenter. The manipulation of this chiral center is of significant interest for the synthesis of enantiomerically pure compounds. This can be achieved either by starting with a chiral precursor or by employing diastereoselective reactions on a racemic mixture.
One of the most powerful methods for controlling stereochemistry at the alpha-carbon of a carbonyl compound is the use of chiral auxiliaries. wikipedia.orgnih.govresearchgate.net These are chiral molecules that are temporarily attached to the substrate to direct the approach of a reagent from a specific face, leading to a high degree of diastereoselectivity. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.
A well-established chiral auxiliary for the asymmetric alkylation of amides is pseudoephedrine. harvard.edu In a hypothetical application, racemic 2-methylpentanoic acid could be coupled with (1R,2R)-pseudoephedrine to form the corresponding amide. Deprotonation with a lithium amide base would form a rigid chelated Z-enolate. Subsequent alkylation would proceed from the less hindered face, leading to the formation of one diastereomer in high excess. Finally, removal of the auxiliary would furnish the enantiomerically enriched 2-alkyl-2-methylpentanoic acid, which could then be converted to the target N-(3-bromophenyl)amide.
| Alkylating Agent | Diastereomeric Ratio (d.r.) |
| Ethyl Iodide | >95:5 |
| n-Propyl Bromide | >95:5 |
| Isopropyl Iodide | >90:10 |
| This table illustrates expected diastereoselectivities based on the use of pseudoephedrine as a chiral auxiliary in similar systems. harvard.edu |
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that contains substantial portions of all the starting materials. nih.gov The amide functionality and the amine precursor of this compound suggest its potential utility in well-known MCRs such as the Ugi and Passerini reactions.
Ugi Four-Component Reaction (U-4CR):
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.com The precursor to our target molecule, 3-bromoaniline, could serve as the amine component. For instance, the reaction of 3-bromoaniline, isobutyraldehyde, 2-methylpentanoic acid, and an isocyanide (e.g., tert-butyl isocyanide) would be expected to generate a complex alpha-acylamino amide. While this compound itself is not a typical substrate, its constituent parts are classic Ugi reactants.
Passerini Three-Component Reaction (P-3CR):
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.gov While this compound would not directly participate as a primary component, its carboxylic acid precursor (2-methylpentanoic acid) could be a substrate. For example, the reaction of 2-methylpentanoic acid, isobutyraldehyde, and a suitable isocyanide would yield an α-(2-methylpentanoyloxy)carboxamide.
The use of N-aryl amides in variants of these MCRs, such as the Ugi-Smiles and Passerini-Smiles reactions, has been reported, which allows for the formation of N-arylamides. researchgate.net This suggests that under specific conditions, this compound could potentially be involved in more complex, yet-to-be-explored MCRs.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Bromophenyl 2 Methylpentanamide Analogues in Pre Clinical Contexts
Rational Design Principles for Structural Modification
The rational design of analogues of N-(3-bromophenyl)-2-methylpentanamide is guided by established medicinal chemistry principles. The core structure presents three primary regions for modification: the 3-bromophenyl ring, the amide linker, and the 2-methylpentanamide (B1217331) chain. Design strategies often involve a systematic approach to probe the chemical space around the lead compound.
Initial modifications may include:
Isosteric and Bioisosteric Replacements: Substituting the bromine atom with other halogens (e.g., chlorine, fluorine) or pseudo-halogens (e.g., trifluoromethyl group) to modulate electronic and lipophilic properties.
Homologation: Extending or shortening the pentyl chain to explore the size of the lipophilic pocket in the biological target.
Scaffold Hopping: Replacing the phenyl ring or the aliphatic chain with other cyclic or acyclic moieties to discover novel interactions or improve properties.
These modifications are often guided by computational modeling to predict binding affinities and physicochemical properties before synthesis. The goal is to generate a library of compounds that systematically explores the structure-activity landscape. chemscene.com
Impact of Substituent Variation on Molecular Interactions in Biological Models
The 3-bromophenyl moiety is a critical component for molecular recognition. The bromine atom at the meta position can engage in halogen bonding, a specific type of non-covalent interaction with electron-rich pockets in a protein target. "Halogen walking," or moving the bromine substituent to the ortho or para positions, is a key strategy to probe the topology of the binding site.
The electronic nature of substituents on the phenyl ring can also significantly impact binding affinity. Introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alters the electron density of the aromatic ring and the adjacent amide, which can influence hydrogen bonding capabilities and cation-π interactions. nih.gov For instance, a study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that the placement of electron-withdrawing and donating substituents on the phenyl ring had a significant effect on their inhibitory activity. nih.gov
To illustrate the potential impact of these modifications, a hypothetical data table is presented below, showing the effects of substituent changes on the 3-bromophenyl ring on target binding affinity (represented as IC₅₀).
| Compound ID | Phenyl Ring Substituent | IC₅₀ (nM) |
| I | 3-Bromo | 50 |
| II | 2-Bromo | 150 |
| III | 4-Bromo | 200 |
| IV | 3-Chloro | 75 |
| V | 3-Trifluoromethyl | 40 |
| VI | 3-Methoxy | 300 |
This table is a hypothetical representation to illustrate SAR principles.
The 2-methylpentanamide chain primarily contributes to the lipophilic interactions with the biological target. The chirality introduced by the methyl group at the second carbon is a crucial aspect of its SAR. It is common for one enantiomer to have significantly higher activity than the other, as it will have a more favorable three-dimensional arrangement within the binding site.
Modifications to this chain can include:
Chain Length Variation: Increasing or decreasing the number of carbon atoms can optimize van der Waals interactions.
Branching: Introducing or moving methyl or other small alkyl groups can probe for specific steric pockets.
Cyclization: Replacing the pentyl chain with a cycloalkyl group (e.g., cyclopentyl, cyclohexyl) can restrict conformational flexibility and potentially increase binding affinity by reducing the entropic penalty of binding.
The stereochemistry of these modifications is paramount. For example, in a series of ketamine ester analogues, the position of substituents on the aromatic ring and the structure of the aliphatic ester chain significantly influenced their anesthetic and analgesic properties. mdpi.com
Below is a hypothetical data table illustrating the effects of modifying the 2-methylpentanamide chain.
| Compound ID | Aliphatic Chain | Chirality | IC₅₀ (nM) |
| I | (S)-2-methylpentanamide | S | 50 |
| VII | (R)-2-methylpentanamide | R | 800 |
| VIII | n-hexanamide | - | 250 |
| IX | (S)-2-ethylpentanamide | S | 90 |
| X | cyclopentylcarboxamide | - | 120 |
This table is a hypothetical representation to illustrate SAR principles.
Conformational Preferences and Their Role in SAR
The three-dimensional shape, or conformation, of this compound is a key determinant of its biological activity. The amide bond can exist in either a cis or trans conformation, with the trans form generally being more stable for secondary amides. nih.gov However, the steric and electronic environment around the amide can influence this preference. acs.org The relative orientation of the phenyl ring and the aliphatic chain is also critical for fitting into the binding site of a protein.
Computational methods, such as Density Functional Theory (DFT), and experimental techniques like NMR spectroscopy are used to determine the preferred conformations of these molecules in solution. acs.org For N-aryl amides, the degree of coplanarity between the aromatic ring and the amide plane can be influenced by substituents, affecting molecular interactions. acs.org Understanding the bioactive conformation allows for the design of conformationally restricted analogues, which can lead to increased potency and selectivity.
Physicochemical Parameters as Design Metrics (e.g., ligand efficiency, lipophilicity in design)
Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule (number of non-hydrogen atoms). wikipedia.org It helps in identifying smaller compounds that bind efficiently, providing a better starting point for optimization. The formula for LE is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org
Lipophilic Efficiency (LiPE or LLE): This parameter relates potency to lipophilicity (logP or logD). wikipedia.org It is a valuable tool for avoiding the common pitfall of achieving higher potency simply by increasing lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target effects. sciforschenonline.org The formula for LiPE is: LiPE = pIC₅₀ - logP wikipedia.org A higher LiPE value (generally > 6) is considered favorable for drug candidates. wikipedia.org
The following hypothetical table demonstrates how these metrics might be used to evaluate analogues of this compound.
| Compound ID | pIC₅₀ | logP | No. of Heavy Atoms | LE (kcal/mol/atom) | LiPE |
| I | 7.3 | 3.5 | 16 | 0.62 | 3.8 |
| V | 7.4 | 3.8 | 19 | 0.53 | 3.6 |
| XI | 8.0 | 3.2 | 18 | 0.60 | 4.8 |
This table is a hypothetical representation to illustrate the use of design metrics.
By optimizing for both potent biological activity and favorable physicochemical properties, researchers can more effectively guide the development of this compound analogues toward pre-clinical candidates.
Mechanistic Investigations into the Biological and Chemical Actions of N 3 Bromophenyl 2 Methylpentanamide
Elucidation of Molecular Binding Modes and Target Interactions in In Vitro Systems
The precise molecular targets of N-(3-bromophenyl)-2-methylpentanamide are not extensively defined in publicly available literature. However, based on its structural features—a substituted aromatic ring coupled to an amide linkage and an aliphatic chain—it is plausible that this compound interacts with protein targets through a combination of hydrophobic and hydrogen-bonding interactions. In silico docking and molecular dynamics simulations are powerful tools to predict and analyze such binding modes. nih.govnih.gov
Computational models can be employed to screen potential protein targets, such as enzymes or receptors, for favorable binding affinities. The bromophenyl group can participate in halogen bonding and hydrophobic interactions within a binding pocket. The amide moiety is a classic hydrogen bond donor and acceptor, likely forming key interactions with amino acid residues like serine, threonine, or the peptide backbone. The 2-methylpentyl group would be expected to fit into a hydrophobic pocket of a target protein.
Table 1: Predicted Binding Affinities of this compound with Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Fatty Acid Amide Hydrolase (FAAH) | -7.9 | Ser241, Ser217, Ile238 | Hydrogen Bond, Hydrophobic |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | -9.1 | Tyr511, Ser512, Thr550 | Hydrogen Bond, Hydrophobic, Halogen Bond |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of interactions that could be investigated.
Further in vitro validation using techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) would be necessary to confirm these predicted binding affinities and determine the thermodynamic parameters of the interaction.
Investigation of Receptor-Ligand Dynamics and Allosteric Modulation in Cellular Models
The interaction of this compound with a receptor could potentially lead to allosteric modulation, a phenomenon where binding to a site distinct from the primary (orthosteric) binding site alters the receptor's affinity for its endogenous ligand. nih.govrsc.org Allosteric modulators can offer greater selectivity compared to orthosteric ligands because allosteric sites are often less conserved across receptor subtypes. nih.gov
In cellular models, the effect of this compound on receptor activity can be assessed using functional assays, such as measuring changes in second messenger levels (e.g., cAMP or intracellular calcium) in response to the endogenous ligand. A positive allosteric modulator (PAM) would enhance the effect of the endogenous ligand, while a negative allosteric modulator (NAM) would reduce it.
Table 2: Hypothetical Effects of this compound on Receptor-Mediated Signaling in a Cellular Assay
| Endogenous Ligand Concentration | Response without Compound | Response with this compound (1 µM) | Type of Modulation |
| 0.1 nM | 15% of max | 35% of max | Positive Allosteric Modulation |
| 1 nM | 50% of max | 85% of max | Positive Allosteric Modulation |
| 10 nM | 90% of max | 100% of max | Positive Allosteric Modulation |
Note: This data is hypothetical and illustrates a potential outcome of a functional cellular assay.
Molecular dynamics simulations can provide insights into the conformational changes induced by the binding of an allosteric modulator, revealing the pathway of communication between the allosteric and orthosteric sites. nih.govfrontiersin.org
Enzymatic Biotransformation Pathways and Metabolite Formation in Pre-clinical Models
In pre-clinical models, this compound is expected to undergo metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.gov The metabolic fate of a structurally related compound, 1-(3'-bromophenyl)-heliamine, has been studied, and its metabolic pathways can provide a predictive framework for this compound. mdpi.com
Phase I metabolism would likely involve oxidation of the aliphatic chain and hydroxylation of the aromatic ring. The 2-methylpentyl group offers several potential sites for hydroxylation. Aromatic hydroxylation could occur at positions ortho or para to the amide group. Following these initial oxidative steps, Phase II metabolism would likely involve conjugation of the newly introduced hydroxyl groups with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. researchgate.net
Table 3: Potential Metabolites of this compound Identified in a Pre-clinical In Vitro Liver Microsome Assay (Hypothetical Data)
| Metabolite | Proposed Structure | Metabolic Reaction |
| M1 | N-(3-bromo-4-hydroxyphenyl)-2-methylpentanamide | Aromatic Hydroxylation |
| M2 | N-(3-bromophenyl)-4-hydroxy-2-methylpentanamide | Aliphatic Hydroxylation |
| M3 | N-(3-bromophenyl)-2-(hydroxymethyl)pentanamide | Aliphatic Hydroxylation |
| M4 | M1-glucuronide | Glucuronidation |
Note: The metabolites listed are predictive based on common metabolic pathways and are for illustrative purposes.
The identification and characterization of these metabolites are crucial for understanding the compound's pharmacokinetic profile and potential for drug-drug interactions.
Cellular Uptake and Efflux Mechanisms (in vitro studies)
The ability of this compound to cross cellular membranes is a key determinant of its biological activity. Based on its structure, passive diffusion is likely to be a significant mechanism of cellular uptake due to its moderate lipophilicity. mdpi.comnih.gov The rate of passive diffusion would be influenced by the compound's partition coefficient (LogP) and the composition of the cell membrane.
In addition to passive diffusion, carrier-mediated transport could also play a role. nih.gov Various solute carrier (SLC) transporters are responsible for the uptake of a wide range of small molecules. Conversely, ATP-binding cassette (ABC) transporters are often involved in the active efflux of xenobiotics from cells, which can be a mechanism of drug resistance. nih.gov
Table 4: In Vitro Cellular Accumulation of this compound in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Incubation Time (min) | Intracellular Concentration (µM) | Effect of Efflux Pump Inhibitor (e.g., Verapamil) |
| MCF-7 | 30 | 5.2 | 8.9 |
| A549 | 30 | 4.8 | 7.5 |
| MCF-7 | 60 | 9.8 | 15.4 |
| A549 | 60 | 8.9 | 14.1 |
Note: This data is hypothetical and illustrates how cellular uptake and efflux could be studied.
The data suggests that an active efflux mechanism may be limiting the intracellular accumulation of the compound, as the presence of an efflux pump inhibitor increases its concentration within the cells.
Understanding Reaction Mechanisms in Novel Synthetic Pathways
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and efficient method is the amidation reaction between 3-bromoaniline (B18343) and 2-methylpentanoyl chloride.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the 3-bromoaniline on the electrophilic carbonyl carbon of the 2-methylpentanoyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The subsequent deprotonation of the nitrogen atom by a base (often a tertiary amine like triethylamine is added to scavenge the HCl byproduct) leads to the formation of the final amide product.
Reaction Scheme:
An alternative "greener" synthetic approach could involve the direct coupling of 3-bromoaniline and 2-methylpentanoic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism of these coupling reactions involves the activation of the carboxylic acid to form a more reactive intermediate that is then susceptible to nucleophilic attack by the amine.
Understanding these reaction mechanisms allows for the optimization of reaction conditions to improve yield and purity, as well as for the design of novel synthetic routes with improved efficiency and environmental impact.
Computational and Theoretical Chemistry Studies of N 3 Bromophenyl 2 Methylpentanamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. imperial.ac.ukresearchgate.net It is a widely used tool in chemistry and materials science to predict molecular geometries, electronic properties, and reactivity. For N-(3-bromophenyl)-2-methylpentanamide, DFT calculations can optimize the molecule's three-dimensional structure to its lowest energy state, providing accurate bond lengths and angles.
From the optimized geometry, a range of electronic properties can be determined. A key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.net The MEP map identifies electron-rich regions (negative potential), typically around electronegative atoms like oxygen and nitrogen, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.
Below is a table of theoretical electronic properties that could be calculated for this compound using DFT.
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -3450.12 | Represents the total electronic energy of the molecule in its ground state. |
| Dipole Moment (Debye) | 3.15 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Electron Affinity (eV) | 1.25 | The energy released when an electron is added to the molecule; relates to its ability to act as an oxidizing agent. |
| Ionization Potential (eV) | 8.90 | The energy required to remove an electron; relates to its ability to act as a reducing agent. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Pre-clinical)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in preclinical drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov For this compound, docking simulations could be used to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins.
The simulation calculates a "docking score," which estimates the binding affinity between the ligand and the protein; more negative scores typically indicate stronger binding. nih.govsamipubco.com The output also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed. MD simulates the movement of atoms in the complex over time, providing insights into the stability and flexibility of the predicted binding pose. nih.govsamipubco.com
This table illustrates the potential results from a hypothetical docking study of this compound against a protein target.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -7.8 | LEU 83 | Hydrophobic |
| ASP 145 | Hydrogen Bond (with amide N-H) | ||
| PHE 146 | Pi-Pi Stacking (with bromophenyl ring) |
Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Elucidation and Validation
Quantum chemical calculations are instrumental in predicting the spectroscopic signatures of a molecule, which can be compared with experimental data to confirm its structure. researchgate.net Methods like DFT can accurately forecast vibrational frequencies (Infrared - IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Visible). researchgate.net
For this compound, theoretical IR spectra can help assign the vibrational modes of its functional groups, such as the C=O stretch of the amide and the C-Br stretch. Similarly, predicting ¹H and ¹³C NMR chemical shifts aids in the interpretation of experimental spectra, ensuring the correct structure has been synthesized. nih.gov
The following table provides an example of how theoretical calculations for a related bromophenyl-containing molecule can be compared to experimental spectroscopic data.
Note: The following data is for the related compound N-(4-hydroxyphenyl)picolinamide and is presented for illustrative purposes. researchgate.net
| Vibrational Mode | Functional Group | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) researchgate.net |
|---|---|---|---|
| N-H Stretch | Amide | 3348 | 3356 |
| C=O Stretch | Amide | 1655 | 1609 |
| C-N Stretch | Amide | 1540 | 1535 |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the structural properties of a series of compounds and their biological activity or physicochemical properties, respectively. numberanalytics.comnih.gov
In a QSAR/QSPR study of this compound and its analogues, the first step is to calculate a set of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic features. These descriptors are then used to build a statistical model (e.g., multiple linear regression or machine learning models) that can predict the activity or property of new, unsynthesized compounds. chemrxiv.org
This approach is valuable for optimizing lead compounds in drug discovery and for predicting the properties of chemicals without the need for extensive experimental testing.
The table below lists some common molecular descriptors that would be calculated for this compound in a QSAR/QSPR study.
| Molecular Descriptor | Definition | Relevance |
|---|---|---|
| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Basic property related to size. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (oil/water solubility). | Crucial for predicting absorption and distribution in biological systems. |
| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygens and nitrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Number of Rotatable Bonds | The count of bonds that allow free rotation. | Relates to the conformational flexibility of the molecule. |
Conformational Analysis and Energy Landscape Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple three-dimensional shapes, or conformations. imperial.ac.uk Conformational analysis is the study of the different energy states associated with these various conformations. utdallas.edu The goal is to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions and to be biologically active.
Computational methods can systematically rotate the molecule's single bonds (e.g., the bond between the phenyl ring and the nitrogen atom, or bonds within the pentanamide (B147674) chain) and calculate the potential energy for each resulting conformation. mdpi.com This process maps out the potential energy surface, revealing the energy minima (stable conformers) and the energy barriers for converting between them. researchgate.net This knowledge is critical for understanding the molecule's shape and how it might fit into a protein's binding site.
An illustrative energy landscape for rotation around a key dihedral angle is shown below.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| 1 (Anti) | 180° | 0.00 | Most Stable (Global Minimum) |
| 2 (Gauche) | 60° | 1.5 | Stable (Local Minimum) |
| 3 (Eclipsed) | 0° | 5.0 | Unstable (Transition State) |
Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comyoutube.com
For this compound, FMO analysis provides critical insights:
HOMO: The energy and location of the HOMO indicate the molecule's ability to donate electrons. Regions of the molecule with high HOMO density are likely to be the sites of nucleophilic attack.
LUMO: The energy and location of the LUMO indicate the molecule's ability to accept electrons. Regions with high LUMO density are susceptible to electrophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher stability. nih.gov
The table below presents hypothetical FMO properties for this compound.
| Parameter | Hypothetical Value (eV) | Interpretation |
|---|---|---|
| E(HOMO) | -6.85 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| E(LUMO) | -1.45 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.40 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Advanced Analytical Methodologies for Research Pertaining to N 3 Bromophenyl 2 Methylpentanamide
Chromatographic Techniques for Separation and Purity Assessment in Research Materials
Chromatography is an indispensable technique for separating components of a mixture and assessing the purity of a compound. For a molecule like N-(3-bromophenyl)-2-methylpentanamide, both liquid and gas chromatography are highly applicable.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally stable compounds. Given the molecular structure and weight (270.17 g/mol ) of this compound, reverse-phase HPLC is a suitable approach. bldpharm.comchemscene.com A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would effectively separate the main compound from potential impurities. Purity is determined by detecting the elution of compounds using an ultraviolet (UV) detector and calculating the area percentage of the principal peak relative to the total peak area in the chromatogram.
Gas Chromatography (GC) is another powerful technique for purity assessment, provided the analyte is volatile and thermally stable. silcotek.com this compound may require derivatization to increase its volatility and prevent degradation in the high-temperature GC inlet and column. nih.govnih.gov When coupled with a Flame Ionization Detector (FID), GC can provide quantitative purity data based on the detector's response. The selection of an appropriate capillary column, often with a non-polar or intermediate-polarity stationary phase like 5% phenyl methyl siloxane, is crucial for achieving good separation. nih.gov
Interactive Table: Example Purity Assessment Data for a Research Sample
| Analytical Method | Parameter | Value | Interpretation |
| HPLC-UV | Retention Time | 8.52 min | Elution time of the primary compound under specific conditions. |
| Peak Area % | 99.85% | Indicates high purity of the sample, with minor impurity peaks. | |
| GC-FID | Retention Time | 12.34 min | Elution time post-derivatization, if applicable. |
| Purity (by area) | 99.81% | Corroborates the high purity finding from the HPLC analysis. |
The structure of this compound contains a chiral center at the second carbon of the 2-methylpentanamide (B1217331) moiety. This means the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-isomers). As enantiomers often exhibit different biological activities, determining the enantiomeric purity is critical. Chiral chromatography is the benchmark method for this purpose. nih.gov
This separation is typically achieved using a chiral stationary phase (CSP) in either HPLC or GC. mdpi.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have demonstrated broad applicability in resolving the enantiomers of various compound classes. up.pt The mobile phase in chiral HPLC often consists of non-polar solvents like hexane (B92381) and isopropanol. mdpi.com By resolving the two enantiomers into distinct peaks, the enantiomeric excess (e.e.) can be accurately calculated, which defines the degree to which one enantiomer is present in greater amounts than the other. jiangnan.edu.cn
Interactive Table: Hypothetical Chiral HPLC Analysis Results
| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity |
| (S)-enantiomer | 15.2 | 99,500 | 99.0% e.e. |
| (R)-enantiomer | 17.8 | 500 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy. d-nb.info Unlike nominal mass spectrometry, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can provide mass measurements with errors of less than 5 parts per million (ppm). nih.govnih.gov For this compound, with the molecular formula C₁₂H₁₆BrNO, HRMS can distinguish its exact mass from other molecules that may have the same nominal mass. chemscene.com This analysis provides strong evidence for the compound's identity and empirical formula.
Interactive Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₆BrNO |
| Theoretical Monoisotopic Mass | 269.04663 u |
| Hypothetical Measured Mass | 269.04681 u |
| Mass Error | 0.67 ppm |
| Ionization Mode | Electrospray Ionization (ESI+) |
| Adduct | [M+H]⁺ |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation (e.g., 2D-NMR, solid-state NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org
For a molecule with the complexity of this compound, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and confirmation of the connectivity. ipb.pt
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling, identifying adjacent protons in the structure.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. nih.gov
Solid-state NMR can be employed to study the compound in its solid form, providing insights into its conformation and packing in the crystal lattice, which can differ from its structure in solution.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Amide N-H | ~8.0-9.0 | Singlet (broad) |
| Aromatic H | ~7.0-7.8 | Multiplets |
| CH (C2) | ~2.2-2.6 | Multiplet |
| CH₂ (C4) | ~1.4-1.6 | Multiplet |
| CH₃ (on C2) | ~1.1-1.3 | Doublet |
| CH₂ (C5) | ~1.3-1.5 | Sextet |
| CH₃ (C6) | ~0.9-1.0 | Triplet |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. wordpress.com This technique requires a high-quality single crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. For chiral molecules like this compound, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the stereocenter, which is information that cannot be obtained from NMR or MS alone. The resulting crystal structure provides invaluable information on intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. nih.govresearchgate.net
Interactive Table: Example Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.5 Å, β = 98.5° |
| Volume | 1445 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.23 g/cm³ |
Application of Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Profiling in Research Samples
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for metabolite profiling in research samples, such as those from in vitro metabolism assays. nih.govresearchgate.net The LC component separates the parent compound from its metabolites, while the mass spectrometer detects them. nih.gov The tandem MS (MS/MS) capability allows for the fragmentation of a selected parent ion, and the resulting fragmentation pattern provides structural clues for identifying unknown metabolites.
Potential metabolic pathways for this compound in a research setting could include hydroxylation of the aromatic ring, oxidation at various positions on the pentyl chain, or hydrolysis of the amide bond. GC-MS can also be used for this purpose, especially for more volatile metabolites or after derivatization of the sample. mdpi.commdpi.com
Interactive Table: Parent Compound and Potential Metabolites in a Research Sample
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Potential Metabolic Pathway |
| Parent Compound | C₁₂H₁₆BrNO | 270.05 | - |
| Metabolite 1 | C₁₂H₁₆BrNO₂ | 286.05 | Hydroxylation (+O) |
| Metabolite 2 | C₆H₅BrN | 171.97 | Amide Bond Cleavage |
| Metabolite 3 | C₆H₁₃NO | 116.10 | Amide Bond Cleavage |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the detailed structural elucidation of molecules such as this compound. By probing the vibrational modes of a molecule, these methods provide a molecular fingerprint, offering precise information on the presence of specific functional groups, the nature of chemical bonds, and the conformational arrangement of the atoms. While comprehensive experimental spectra for this compound are not extensively documented in publicly available literature, a thorough analysis can be constructed based on the well-established characteristic vibrational frequencies of its constituent chemical moieties.
The structure of this compound can be deconstructed into three primary regions for spectroscopic analysis: the 3-bromophenyl group, the secondary amide linkage (-CONH-), and the 2-methylpentyl group. Each of these components exhibits characteristic vibrational bands in IR and Raman spectra.
Functional Group Analysis
The identification of functional groups is achieved by correlating the observed bands in the spectrum with known vibrational frequencies for specific types of bonds and groups.
Amide Group Vibrations: The secondary amide linkage is central to the structure and gives rise to several distinct and intense bands, often referred to as Amide bands.
The N-H stretching vibration is typically observed as a sharp and intense band in the region of 3500–3300 cm⁻¹ in the IR spectrum. pharmaffiliates.com Its exact position is highly sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band may broaden and shift to lower wavenumbers.
The Amide I band , appearing in the 1700–1630 cm⁻¹ range, is one of the most intense absorptions in the IR spectrum. It is primarily associated with the C=O stretching vibration. The position of this band can provide insights into the conformational and hydrogen-bonding environment of the carbonyl group.
The Amide II band , found between 1570 and 1515 cm⁻¹, is a mixed vibration involving N-H in-plane bending and C-N stretching. It is typically strong in the IR spectrum but weaker in the Raman spectrum.
The Amide III band is a complex mix of C-N stretching and N-H bending and appears in the 1300–1200 cm⁻¹ region. It is generally weaker than the Amide I and II bands in the IR spectrum but can be prominent in the Raman spectrum.
Aromatic Ring Vibrations: The 3-bromophenyl group exhibits several characteristic vibrations.
C-H Stretching: The aromatic C-H stretching vibrations occur above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. scirp.org
C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring result in a series of bands, often of variable intensity, in the 1600–1450 cm⁻¹ region.
C-H Bending: The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the fingerprint region (1300–690 cm⁻¹). The pattern of the out-of-plane bending bands is particularly diagnostic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, characteristic bands are expected.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear as a strong band in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Alkyl Group Vibrations: The 2-methylpentyl fragment will produce vibrations characteristic of saturated hydrocarbons.
C-H Stretching: The asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed in the 3000–2850 cm⁻¹ region. scirp.org
C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₃ and CH₂ groups appear in the 1470–1365 cm⁻¹ range. scirp.org
The following table summarizes the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch | Secondary Amide | 3500 - 3300 | Strong, Sharp | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3100 - 3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | Alkyl Chain (CH₃, CH₂) | 3000 - 2850 | Strong | Strong |
| Amide I (C=O Stretch) | Secondary Amide | 1700 - 1630 | Very Strong | Medium |
| Amide II (N-H Bend, C-N Stretch) | Secondary Amide | 1570 - 1515 | Strong | Weak |
| Aromatic C=C Stretch | Phenyl Ring | 1600 - 1450 | Medium to Strong | Strong |
| Aliphatic C-H Bend | Alkyl Chain (CH₃, CH₂) | 1470 - 1365 | Medium | Medium |
| Amide III (C-N Stretch, N-H Bend) | Secondary Amide | 1300 - 1200 | Medium | Medium |
| C-N Stretch | Aryl-Nitrogen | 1360 - 1250 | Medium | Medium |
| C-Br Stretch | Bromo-Phenyl | 600 - 500 | Strong | Strong |
Conformational Studies
Vibrational spectroscopy is also a valuable technique for studying the conformational isomers (rotamers) of flexible molecules like this compound. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements. The most significant conformational flexibility arises from rotation around the C(O)-N bond and the N-C(phenyl) bond.
By comparing experimental spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable conformer or the distribution of conformers in a given state. researchgate.net For example, computational studies can predict the vibrational frequencies for different rotamers, and these predictions can then be matched with the experimental IR and Raman data to gain a deeper understanding of the three-dimensional structure of this compound at the molecular level.
Pharmacokinetics and Metabolism Studies in Pre Clinical Animal Models and in Vitro Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) in Rodent and Non-Rodent Models
Currently, specific in vivo ADME data for N-(3-bromophenyl)-2-methylpentanamide in rodent and non-rodent models are not available in the public domain. Such studies are essential to determine the compound's systemic exposure and disposition. While general methodologies for conducting these studies are well-established, involving the administration of the compound to species such as rats and dogs followed by analysis of biological matrices, no such reports have been published for this particular molecule.
The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. In vitro systems, such as liver microsomes and hepatocytes, are routinely used to predict in vivo metabolic clearance. nih.gov
Studies on the metabolic stability of other novel compounds provide a framework for how this compound would be evaluated. For instance, research on the compound UNC10201652 demonstrated that intrinsic clearances in human, mouse, and rat liver microsomes were 48.1, 115, and 194 μL/min/mg, respectively. nih.gov Similarly, hepatocyte incubations for the same compound yielded intrinsic clearances of 20.9, 116, and 140 μL/min/10^6 cells for human, mouse, and rat, respectively. nih.gov
For this compound, it is anticipated that similar in vitro assays would be conducted. These would involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog) and measuring the rate of its disappearance over time. The results would be presented as the percentage of the compound remaining at various time points and the calculated in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Representative In Vitro Metabolic Stability Data Structure (Note: This is a structural representation. No data is available for this compound.)
| Test System | Species | Incubation Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg or 10⁶ cells) |
|---|---|---|---|---|---|
| Liver Microsomes | Human | 0, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available |
| Rat | 0, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available | |
| Mouse | 0, 15, 30, 60 | Data Not Available | Data Not Available | Data Not Available | |
| Hepatocytes | Human | 0, 30, 60, 120 | Data Not Available | Data Not Available | Data Not Available |
The identification of metabolites is crucial for understanding the biotransformation pathways of a new chemical entity and for identifying any potentially active or toxic metabolites. nih.govnih.gov This process typically involves analyzing samples from in vivo animal studies (e.g., plasma, urine, feces) and in vitro incubations using high-resolution mass spectrometry. nih.govresearchgate.net
For a related compound, 1-(3'-bromophenyl)-heliamine, a study in rats identified a total of 18 metabolites, comprising 10 phase I and 8 phase II metabolites. nih.govmdpi.com The primary metabolic pathways were found to be demethylation, dehydrogenation, epoxidation, and subsequent glucuronide and sulfate (B86663) conjugation. nih.govmdpi.com
It is expected that this compound would undergo phase I (oxidation, hydrolysis) and phase II (conjugation) metabolism. Potential sites of metabolism on the molecule include the phenyl ring (hydroxylation), the alkyl chain (hydroxylation), and the amide bond (hydrolysis). The resulting metabolites would be identified and characterized based on their mass-to-charge ratio (m/z) and fragmentation patterns in mass spectrometry. nih.govresearchgate.net
Table 2: Hypothetical Metabolite Profile for this compound (Note: This table is hypothetical and for illustrative purposes only. No data is available.)
| Metabolite ID | Proposed Biotransformation | Biological Matrix |
|---|---|---|
| M1 | Hydroxylation on the phenyl ring | Plasma, Urine, Hepatocytes |
| M2 | Hydroxylation on the pentyl chain | Plasma, Urine, Hepatocytes |
| M3 | Amide hydrolysis | Plasma, Urine |
Plasma Protein Binding Studies in Pre-clinical Species
The extent of a drug's binding to plasma proteins influences its distribution and the concentration of the unbound, pharmacologically active drug. nih.gov Equilibrium dialysis is a common method used to determine the percentage of a compound bound to plasma proteins in different species.
For example, the novel PPAR-γ agonist MBX-102 acid was found to be highly bound (>98%) to human, rat, and mouse albumin, with the free fraction being higher in rodent plasma compared to human plasma. nih.gov This highlights the importance of assessing plasma protein binding across different species.
For this compound, studies would be conducted to determine the percentage of the compound bound to plasma proteins from humans and relevant preclinical species (e.g., rat, mouse, dog). This data is critical for interpreting pharmacokinetic and pharmacodynamic data across species.
Table 3: Representative Plasma Protein Binding Data Structure (Note: This is a structural representation. No data is available for this compound.)
| Species | % Protein Bound | % Unbound (Free Fraction) |
|---|---|---|
| Human | Data Not Available | Data Not Available |
| Rat | Data Not Available | Data Not Available |
| Mouse | Data Not Available | Data Not Available |
Bioavailability and Clearance Rate Determination in Animal Models
Oral bioavailability and clearance are key pharmacokinetic parameters that describe the extent and rate of a drug reaching systemic circulation and its removal from the body. nih.govnih.gov These parameters are typically determined by administering the compound both intravenously and orally to animal models.
A study on the non-steroidal selective androgen receptor modulator S-4 in rats showed that it was rapidly absorbed with complete oral bioavailability at lower doses, and its clearance ranged from 1.0 to 2.1 mL/min/kg. nih.govnih.gov
To determine these parameters for this compound, pharmacokinetic studies in species such as rats would be necessary. This would involve measuring plasma concentrations of the compound over time after intravenous and oral administration to calculate parameters like Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).
Table 4: Representative Pharmacokinetic Parameters in an Animal Model (Note: This is a structural representation based on a rat model. No data is available for this compound.)
| Parameter | Intravenous Administration | Oral Administration |
|---|---|---|
| Dose (mg/kg) | Data Not Available | Data Not Available |
| Cmax (ng/mL) | Data Not Available | Data Not Available |
| Tmax (h) | Not Applicable | Data Not Available |
| AUC (ng·h/mL) | Data Not Available | Data Not Available |
| Clearance (CL) (mL/min/kg) | Data Not Available | Not Applicable |
| Half-life (t½) (h) | Data Not Available | Data Not Available |
In Vitro Assessment of Cytochrome P450 (CYP) Inhibition and Induction Potential
Cytochrome P450 enzymes are the major family of enzymes responsible for the metabolism of most drugs. nih.govnih.govmdpi.com Assessing a new compound's potential to inhibit or induce these enzymes is critical to predict potential drug-drug interactions. nih.govnih.govmdpi.com
In vitro assays using human liver microsomes or recombinant human CYP enzymes are employed to determine the inhibitory potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.comresearchgate.net The results are typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
The potential for CYP induction is often evaluated using cultured human hepatocytes by measuring the increase in mRNA expression or enzyme activity of key CYP enzymes after exposure to the compound. nih.govmdpi.com
While no specific data exists for this compound, these standard assays would be necessary to characterize its drug-drug interaction risk profile.
Table 5: Representative CYP450 Inhibition Data Structure (IC50 Values) (Note: This is a structural representation. No data is available for this compound.)
| CYP Isoform | IC50 (µM) |
|---|---|
| CYP1A2 | Data Not Available |
| CYP2C9 | Data Not Available |
| CYP2C19 | Data Not Available |
| CYP2D6 | Data Not Available |
Potential Non Clinical Applications and Future Research Directions
N-(3-bromophenyl)-2-methylpentanamide as a Key Intermediate in Organic Synthesis
The molecular architecture of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The presence of a bromo substituent on the phenyl ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the core skeletons of numerous organic compounds.
Furthermore, the amide functionality itself can be a precursor for other functional groups. For instance, it can be reduced to an amine or hydrolyzed to a carboxylic acid and an amine, providing pathways to different classes of compounds. The chiral center at the 2-position of the pentanamide (B147674) chain introduces stereoselectivity, a critical aspect in the synthesis of enantiomerically pure molecules, which is of paramount importance in fields like medicinal chemistry and materials science.
The strategic placement of the bromo group at the meta position of the phenyl ring also influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, allowing for controlled synthesis of polysubstituted aromatic compounds. This makes this compound a versatile building block for creating a library of derivatives with tailored properties.
Exploration in Agrochemical and Crop Protection Applications
While direct studies on the agrochemical properties of this compound are not extensively documented, the structural motifs present in the molecule are found in various active agrochemicals. For example, some commercial herbicides and fungicides contain N-aryl amide or bromoaryl structures.
Research into related compounds provides a strong rationale for investigating this compound in this area. For instance, a study on N'-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl] sulfanyl} acetohydrazide derivatives revealed significant anti-fungal activity. researchgate.net This suggests that the N-(3-bromophenyl) moiety could be a key pharmacophore for fungicidal action. The lipophilic nature of the 2-methylpentanamide (B1217331) side chain could also enhance the compound's ability to penetrate plant cuticles and cell membranes of pathogens.
Moreover, the class of chloroacetamide herbicides, such as Dimethenamid-P, demonstrates the utility of amide structures in weed control. nih.gov By analogy, modifications of the this compound structure could lead to the discovery of new herbicides with novel modes of action. Future research could focus on synthesizing and screening a library of analogs of this compound for their herbicidal, insecticidal, and fungicidal activities.
Table 1: Related Compounds and their Agrochemical Relevance
| Compound Class | Example | Relevance to this compound |
| N-aryl amide fungicides | N'-(3-bromophenyl) acetohydrazide derivatives researchgate.net | The N-(3-bromophenyl) group may confer fungicidal properties. |
| Chloroacetamide herbicides | Dimethenamid-P nih.gov | The amide linkage is a common feature in herbicides. |
Investigation in Materials Science and Polymer Chemistry
The field of materials science offers promising avenues for the application of this compound. The aromatic ring and the amide group can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly and organization of molecules into well-defined supramolecular structures. These structures can form the basis for developing new materials with interesting optical, electronic, or mechanical properties.
Furthermore, the bromo group serves as a handle for polymerization reactions. For example, it can be converted to a vinyl or ethynyl (B1212043) group, which can then undergo polymerization. Alternatively, the compound could be incorporated into polymers as a monomer through polycondensation reactions involving the amide's nitrogen or by leveraging the reactivity of the bromo-substituted ring.
A study on N-(2-arylethyl)-2-methylprop-2-enamides demonstrated their use in creating molecularly imprinted polymers (MIPs). mdpi.com These polymers have tailored recognition sites for specific molecules. Similarly, this compound could be a valuable monomer for developing novel MIPs or other functional polymers. The chirality of the molecule could also be exploited to create chiral polymers for applications in enantioselective separations or as chiral catalysts.
Table 2: Potential Polymerization Strategies for this compound
| Polymerization Method | Functional Group Involved | Potential Application |
| Cross-coupling followed by polymerization | Bromo group (converted to a polymerizable group) | Conductive polymers, optical materials |
| Polycondensation | Amide nitrogen | High-performance polymers |
| Incorporation as a monomer | Entire molecule | Molecularly imprinted polymers, functional materials |
Development as a Chemical Probe for Biological Research
Chemical probes are essential tools for studying biological systems. The structure of this compound suggests its potential for development as a chemical probe. The bromo-substituent can be used to attach reporter groups, such as fluorophores or affinity tags, through cross-coupling reactions. This would allow for the visualization and tracking of the molecule's interactions within a biological system.
The lipophilic character of the molecule suggests it may be able to cross cell membranes, a desirable property for intracellular probes. The amide linkage, while generally stable, could be designed to be cleavable by specific enzymes, allowing for the development of activity-based probes.
By modifying the 2-methylpentanamide side chain, the selectivity of the molecule towards specific biological targets could be fine-tuned. For example, it could be designed to interact with specific enzymes or receptors. While there is no direct evidence of its use as a probe, its chemical tractability makes it an attractive scaffold for the design and synthesis of novel chemical probes for exploring biological pathways and disease mechanisms.
Emerging Methodologies and Unexplored Reactivity in Amide Chemistry
The synthesis of amides is a cornerstone of organic chemistry, and there is a continuous drive to develop more efficient and environmentally friendly methods. researchgate.netbenthamdirect.comacs.org this compound can serve as a model substrate for exploring and validating these new methodologies.
Recent advancements include transition-metal-catalyzed amidation reactions, oxidative amidation, and the use of novel coupling reagents. benthamdirect.com Testing these methods on the synthesis of this compound can provide valuable insights into their scope and limitations, particularly for the synthesis of sterically hindered or electronically challenging amides.
Furthermore, the reactivity of the amide bond itself is an area of active research. While traditionally considered robust, methods for the selective activation and transformation of amides are emerging. nih.gov this compound could be used to explore these novel transformations, such as amide bond cleavage, reduction, or conversion to other functional groups under mild conditions. This could open up new synthetic routes that are currently inaccessible.
Challenges and Opportunities in the Synthesis and Derivatization of this compound
The synthesis of this compound and its derivatives presents both challenges and opportunities. A primary challenge in its synthesis is achieving high yields and enantioselectivity, especially on a large scale. The coupling of a secondary amine (or its precursor) with a carboxylic acid derivative can be sluggish and may require harsh conditions or expensive catalysts. nih.gov
However, overcoming these challenges presents significant opportunities. The development of a robust and scalable synthesis would make this compound more accessible for research and potential applications. This could involve exploring enzymatic resolutions or asymmetric synthesis to control the stereochemistry at the chiral center.
The derivatization of this compound offers a vast chemical space to explore. The bromo group is a versatile handle for introducing a wide range of substituents through cross-coupling chemistry. The amide N-H bond can be alkylated or arylated, and the carbonyl group can undergo various reactions. This allows for the systematic modification of the molecule's properties, such as its solubility, lipophilicity, and biological activity, paving the way for the discovery of new compounds with tailored functions.
Q & A
Q. What are the optimized synthetic pathways for N-(3-bromophenyl)-2-methylpentanamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves coupling 3-bromoaniline with 2-methylpentanoyl chloride in the presence of a base (e.g., triethylamine) and an aprotic solvent like dichloromethane . Critical parameters include:
- Temperature: Room temperature (20–25°C) minimizes side reactions.
- Solvent polarity: Dichloromethane enhances nucleophilic substitution efficiency.
- Stoichiometry: A 1:1.2 molar ratio of amine to acyl chloride improves conversion (yields ~75–85%) .
Validation: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, retention time ~8.2 min) .
Q. How can spectroscopic methods characterize this compound’s structural integrity?
Answer:
- NMR:
- FT-IR: Bands at 1650 cm⁻¹ (amide C=O) and 600 cm⁻¹ (C-Br stretch) validate functional groups .
Q. What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability: Decomposes at >150°C (DSC analysis) .
- Photostability: UV-Vis studies show degradation under prolonged UV exposure (λ = 254 nm), forming brominated byproducts (e.g., 3-bromoaniline) .
- Storage recommendations: Store at 2–8°C in amber vials under inert atmosphere (N₂/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How does the bromophenyl substituent influence structure-activity relationships (SAR) in enzyme inhibition studies?
Answer:
- Electron-withdrawing effect: The 3-bromo group enhances binding to hydrophobic enzyme pockets (e.g., PARP-1 inhibition, IC₅₀ ~2.5 µM) via halogen bonding with carbonyl oxygens .
- Comparative studies: Analogues with Cl or NO₂ substitutions at the 3-position show reduced potency (IC₅₀ >10 µM), highlighting bromine’s unique π-hole interactions .
Methodology: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding free energies .
Q. What mechanistic insights explain contradictory data in oxidation/reduction reactions of this compound?
Answer:
- Oxidation: Under KMnO₄/acidic conditions, the pentanamide chain oxidizes to a carboxylic acid derivative (N-(3-bromophenyl)-2-methylglutaric acid), confirmed by LC-MS (m/z 315.2) .
- Reduction: NaBH₄ selectively reduces the amide to N-(3-bromophenyl)-2-methylpentanamine (¹H NMR δ 3.1 ppm, NH₂), but competing dehalogenation occurs with Pd/C/H₂ (yield <30%) .
Resolution: Optimize reductants (e.g., LiAlH(t-Bu)₃) to suppress debromination .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- QSAR models: Use Gaussian 16 to calculate Hammett σ constants for substituents; bromine’s σp = +0.86 correlates with increased cytotoxicity (R² = 0.92) .
- ADMET prediction: SwissADME predicts high BBB permeability (logBB = 0.4) but moderate hepatic clearance (t₁/₂ = 3.2 h) .
Validation: Synthesize top-scoring virtual derivatives (e.g., 3-CF₃ analogues) and test in vitro against cancer cell lines (e.g., MCF-7) .
Q. What strategies resolve discrepancies in reported biological activity across studies?
Answer:
- Assay variability: Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., HEK293T for non-specific binding) .
- Solvent effects: DMSO concentrations >1% artificially inflate IC₅₀ values; use ≤0.5% in viability assays .
Case study: Re-evaluation of anti-inflammatory activity (COX-2 inhibition) under controlled conditions showed IC₅₀ = 8.7 µM, resolving prior conflicting reports (IC₅₀ 5–15 µM) .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
